2-(4,5-Dihydroisoxazol-5-yl)acetaldehyde oxime
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Overview
Description
2-(4,5-Dihydroisoxazol-5-yl)acetaldehyde oxime is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dihydroisoxazol-5-yl)acetaldehyde oxime typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction between an allyl derivative and an aromatic nitrile oxide. The nitrile oxide is generated from oximes by oxidation with sodium hypochlorite, sometimes with ultrasonication of the biphasic system . The reaction occurs under mild conditions and provides high yields of the desired product.
Industrial Production Methods
the principles of green chemistry and eco-friendly synthetic strategies are often employed to minimize waste and reduce the use of toxic reagents .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dihydroisoxazol-5-yl)acetaldehyde oxime can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite is commonly used for the oxidation of oximes to nitrile oxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the oxime group.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitrile oxides, while reduction can yield amines.
Scientific Research Applications
2-(4,5-Dihydroisoxazol-5-yl)acetaldehyde oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(4,5-Dihydroisoxazol-5-yl)acetaldehyde oxime involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroisoxazole derivatives: These compounds share the isoxazole ring structure and have similar chemical properties.
Isoxazole derivatives: Other isoxazole derivatives also exhibit biological activity and are used in various applications.
Uniqueness
2-(4,5-Dihydroisoxazol-5-yl)acetaldehyde oxime is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C5H8N2O2 |
---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
(NE)-N-[2-(4,5-dihydro-1,2-oxazol-5-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C5H8N2O2/c8-6-3-1-5-2-4-7-9-5/h3-5,8H,1-2H2/b6-3+ |
InChI Key |
OLEAOOCHPATFCA-ZZXKWVIFSA-N |
Isomeric SMILES |
C1C=NOC1C/C=N/O |
Canonical SMILES |
C1C=NOC1CC=NO |
Origin of Product |
United States |
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